molecular formula C18H23FN2O2 B2640728 N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide CAS No. 1208740-36-6

N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide

Cat. No. B2640728
CAS RN: 1208740-36-6
M. Wt: 318.392
InChI Key: VIDATLKPHOZOHM-UHFFFAOYSA-N
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Description

The compound is an oxalamide derivative, which is a class of compounds containing an oxalamide group, a functional group with the formula R-C(O)N(R’)C(O)R’'. Oxalamides are used in a variety of applications, including as intermediates in organic synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate amines with oxalic acid or an oxalic acid derivative. The exact conditions would depend on the specific amines used .


Molecular Structure Analysis

The molecular structure would be determined by the specific amines used. The cyclohexenyl and fluorophenethyl groups would likely impart significant steric and electronic effects .


Chemical Reactions Analysis

As an amide, this compound would likely undergo reactions typical of amides, such as hydrolysis under acidic or basic conditions. The presence of the cyclohexenyl and fluorophenethyl groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties would be influenced by the specific structure of the compound. For example, the presence of the fluorine atom could increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .

Scientific Research Applications

Crystal Packing Interactions

The molecular structures of isomeric compounds show significant C–H⋯N, C–H⋯π, and π⋯π interactions, which are crucial in crystal packing. These interactions not only define the stability and packing of crystals but also offer insights into designing compounds with desired crystallographic properties for material science applications (Lai, Mohr, & Tiekink, 2006).

Chemical Synthesis and Rearrangement

A novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides showcases the versatility of oxalamide derivatives in chemical synthesis. This method highlights the potential for creating diverse chemical structures, which can be pivotal in drug discovery and development processes (Mamedov et al., 2016).

Interaction with Esters and Carbonyl Derivatives

The reactivity of compounds toward esters and related carbonyl derivatives indicates their potential utility in organic synthesis, especially in creating complex molecules with specific functionalities. This reactivity is essential for developing new synthetic routes and molecules with applications ranging from materials science to pharmaceuticals (Kettani et al., 2007).

Pharmacological Activity

While direct applications of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(4-fluorophenethyl)oxalamide were not found, related compounds have been explored for their pharmacological activities, suggesting a potential avenue for investigating the biological and therapeutic effects of oxalamide derivatives. This exploration can lead to the identification of novel drug candidates with specific biological targets (Dawson et al., 1983).

Materials Science

The study of polymethine dyes, including those with fluorophenyl groups, for reversible electrochemical fluorescence switching in the NIR region, demonstrates the compound's potential applications in materials science, particularly in developing new fluorescent materials for sensors and imaging technologies (Seo et al., 2014).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if it were used as a drug, the mechanism of action would depend on the specific biological target .

Safety and Hazards

The safety and hazards would depend on the specific properties of the compound. As with all chemicals, appropriate safety precautions should be taken when handling and storing the compound .

Future Directions

Future research could explore the potential applications of this compound, such as its use as an intermediate in organic synthesis or potential biological activity .

properties

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-(4-fluorophenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O2/c19-16-8-6-15(7-9-16)11-13-21-18(23)17(22)20-12-10-14-4-2-1-3-5-14/h4,6-9H,1-3,5,10-13H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIDATLKPHOZOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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